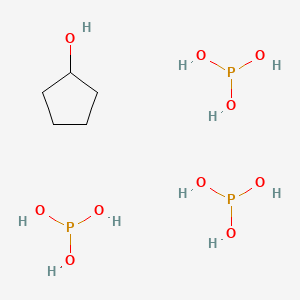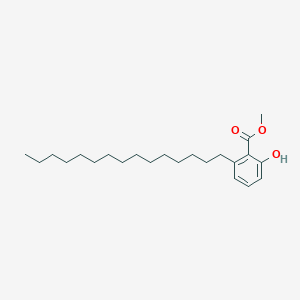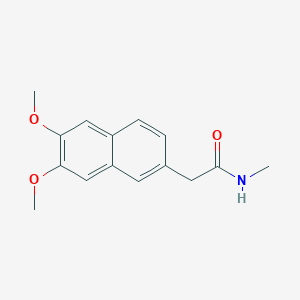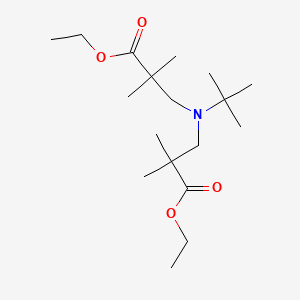
Diethyl 3,3'-(tert-butylimino)bis(2,2-dimethylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is an organic compound known for its unique structure and properties. This compound is often used in various chemical reactions and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) typically involves the reaction of diethylamine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored continuously to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being packaged for distribution .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxides, while reduction results in amines .
Applications De Recherche Scientifique
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) exerts its effects involves its interaction with specific molecular targets. The compound can act as a catalyst in certain reactions, facilitating the formation of desired products. It can also interact with enzymes and proteins, altering their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine
- 2,2’-(tert-Butylimino)diethanol
Uniqueness
Diethyl 3,3’-(tert-butylimino)bis(2,2-dimethylpropanoate) is unique due to its specific structure, which imparts distinct reactivity and stability compared to similar compounds. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
37489-09-1 |
|---|---|
Formule moléculaire |
C18H35NO4 |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
ethyl 3-[tert-butyl-(3-ethoxy-2,2-dimethyl-3-oxopropyl)amino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H35NO4/c1-10-22-14(20)17(6,7)12-19(16(3,4)5)13-18(8,9)15(21)23-11-2/h10-13H2,1-9H3 |
Clé InChI |
XSWAJINSDAXRMI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CN(CC(C)(C)C(=O)OCC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxybenzoyl)phenyl]acetic acid](/img/structure/B14670704.png)
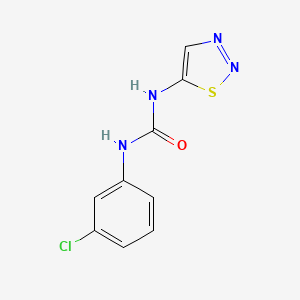
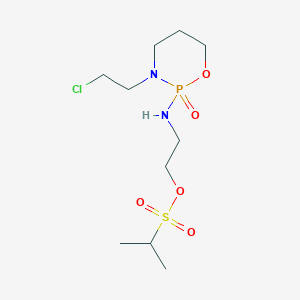
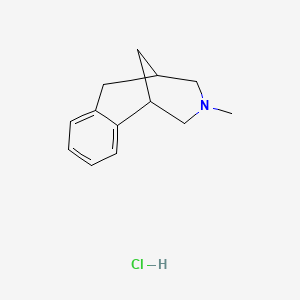
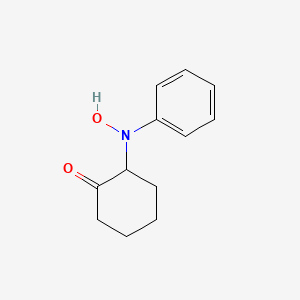
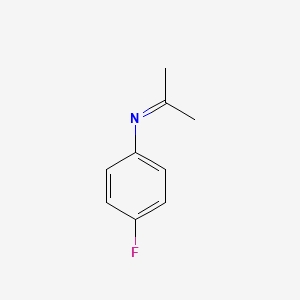
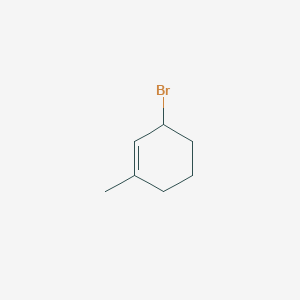

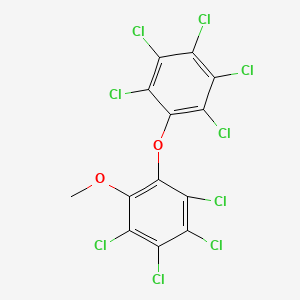
![4-[1-(4-Chlorophenyl)pentoxy]-4-oxobutanoic acid](/img/structure/B14670747.png)
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
